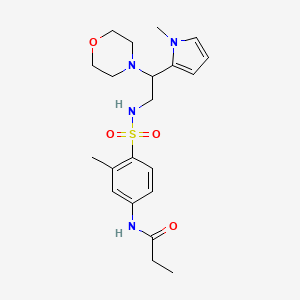![molecular formula C12H14Cl2N4O B2613137 Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride CAS No. 2470440-77-6](/img/structure/B2613137.png)
Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are a type of small organic frameworks that have been identified to provide potent ligands for numerous receptors . They are often used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A novel chiral synthesis of 5,6,7, (8-substituted)-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazines using N-sp3 protective groups has also been reported .Molecular Structure Analysis
The molecular structure of Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride can be determined using 1H NMR spectrum . The spectrum shows the presence of various types of hydrogen atoms in the molecule, including NH, CH2, and aromatic hydrogens .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrazines include condensation reactions and cycloaddition with dipolarophiles . These reactions are facilitated by the use of hydrazonoyl halides .Physical And Chemical Properties Analysis
Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride is a beige solid with a melting point of 159–162°C . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Antiviral and Antitumoral Activity
A study led by Parameshwara Chary Jilloju et al. (2021) synthesized a series of compounds related to Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone, showing promising in vitro anticoronavirus and antitumoral activity. These compounds' antitumoral activity was attributed to the inhibition of tubulin polymerization, indicating their potential for cancer treatment research (Jilloju et al., 2021).
Anti-inflammatory Activity
In another study, S. Arunkumar et al. (2009) focused on synthesizing novel Pyrazole derivatives of Gallic Acid, which included structures related to the chemical compound . These derivatives exhibited significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema test, highlighting their potential for developing new anti-inflammatory agents (Arunkumar et al., 2009).
Antimicrobial Activity
Research by A. Abdelhamid et al. (2012) developed compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety, demonstrating the synthesis's potential in creating effective antimicrobial agents. This research indicates the broad applicability of such compounds in combating microbial infections (Abdelhamid et al., 2012).
Analgesic and Molecular Docking Studies
N. Jayanna et al. (2013) synthesized derivatives that showed pronounced antimicrobial and analgesic activities. The compounds exhibited interesting binding profiles with very high receptor affinity during molecular docking studies, suggesting their utility in pain management and as antimicrobial agents (Jayanna et al., 2013).
Direcciones Futuras
The future directions in the research of triazolopyrazines include the development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo [4,3-a]pyrazine platform . There is also potential for further synthetic application of the library members for medicinally oriented synthesis .
Propiedades
IUPAC Name |
phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O.2ClH/c17-11(9-4-2-1-3-5-9)12-15-14-10-8-13-6-7-16(10)12;;/h1-5,13H,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHQVJWZRQTUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)C3=CC=CC=C3)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2613054.png)
![2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2613056.png)
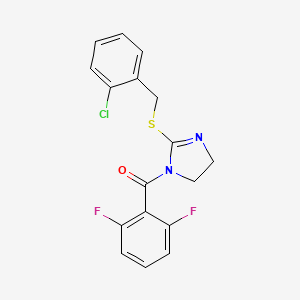
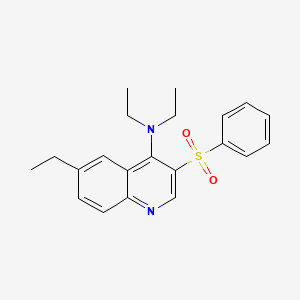
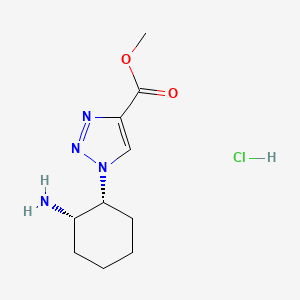
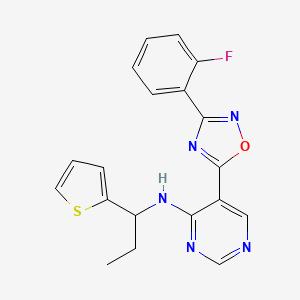
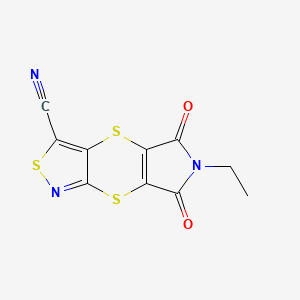
![N-(2-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2613066.png)
![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide](/img/structure/B2613067.png)

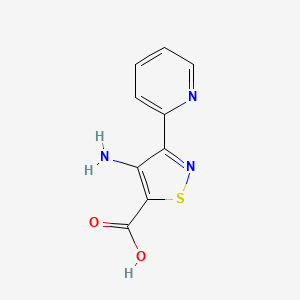
![5-[(4,4-Difluoropiperidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2613071.png)
![2-(2-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2613072.png)
